molecular formula C15H16N2 B1580592 1,3-Dimethyl-2-phenylbenzimidazoline CAS No. 3652-92-4

1,3-Dimethyl-2-phenylbenzimidazoline

Cat. No. B1580592
CAS RN: 3652-92-4
M. Wt: 224.3 g/mol
InChI Key: VDFIVJSRRJXMAU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3-Dimethyl-2-phenylbenzimidazoline is an organic compound that belongs to the group of epoxy compounds . It is a colorless liquid with a pleasant odor . It is used as a chemical intermediate in the synthesis of dyes and pharmaceuticals .


Synthesis Analysis

The synthesis of 1,3-Dimethyl-2-phenylbenzimidazoline is well accessible, as the cationic benzimidazolium iodide salts can be synthesized in a two-step process . A combination of 1,3-dimethyl-2-phenylbenzimidazoline (DMPBI) and acetic acid has been utilized for photoinduced reductive transformation of alpha,beta-epoxy ketones to beta-hydroxy ketones .


Molecular Structure Analysis

1,3-Dimethyl-2-phenylbenzimidazoline has been mainly studied as easily deployed and comparably stable n-type dopants in organic electronics . When brought onto a Au (111) surface, the derivative 2- (2-methoxyphenyl)-1,3-dimethyl-1 H -benzoimidazol-3-ium iodide ( o -OMe-DMBI-I) anchors in a highly stable fashion and subsequently rotates with high efficiency when excited with STM pulses .


Chemical Reactions Analysis

1,3-Dimethyl-2-phenylbenzimidazoline reacts with protonated imidazoles to form regiospecific imidazo [4,5-b]pyridine intermediates . These intermediates are then transferred to aromatic ketones .


Physical And Chemical Properties Analysis

1,3-Dimethyl-2-phenylbenzimidazoline is a colorless liquid with a pleasant odor . It is used as a chemical intermediate in the synthesis of dyes and pharmaceuticals .

Scientific Research Applications

Photoinduced Reductive Transformation

1,3-Dimethyl-2-phenylbenzimidazoline (DMPBI) has been used in photoinduced reductive transformations. A combination of DMPBI and acetic acid facilitates the transformation of α,β-epoxy ketones to β-hydroxy ketones under specific photoreaction conditions. This process results in good to excellent yields, highlighting DMPBI's role in facilitating such chemical transformations (Hasegawa et al., 2004).

Reductive Transformation in Various Compounds

DMPBI also plays a significant role in the photoinduced single-electron transfer processes. It is involved in the reductive transformation of various compounds, including epoxy ketones, aromatic ketones, and haloketones. This process leads to the generation of several reduced products in modest to good yields, indicating DMPBI's versatility in different chemical reactions (Hasegawa et al., 1999).

Hydrogen Atom Transfer Studies

DMPBI has been studied in the context of hydrogen atom transfer reactions. Research involving hydride transfer from a series of 1,3-dimethyl-2-substituted phenylbenzimidazolines to various oxidizing agents has been conducted. These studies provide valuable insights into the modified Marcus theory and the parallel (Leffler−Hammond) effect, enhancing our understanding of chemical reaction mechanisms (Lee et al., 1997).

Visible Light Promoted Desulfonylation

In a recent development, DMPBI has been used in visible light promoted desulfonylation processes. This application involves transforming various N-sulfonylamide and -amine substrates to desulfonylated products, highlighting DMPBI's role in photoinduced reactions under visible light (Hasegawa et al., 2018).

Reduction Abilities in Organic Hydride Compounds

DMPBI, among other organic hydride compounds, has been evaluated for its reducing abilities. This study highlights the selective reduction capabilities of DMPBI in various substrates, demonstrating its utility in specific chemical reduction processes (Feng et al., 2012).

Safety And Hazards

The safety data sheet for 1,3-Dimethyl-2-imidazolidinone, a similar compound, indicates that it is a combustible liquid, harmful if swallowed, causes serious eye damage, and is suspected of damaging fertility or the unborn child .

Future Directions

The exact binding mode of this molecular rotor could recently be elucidated and was found to be based on the cleavage of the methoxy group, which results in the formation of an alkoxy function able to bind to gold in a covalent fashion . Increasing the binding strength by substituting the -OMe with a -SMe group was not successful, as the required conversion to a cationic structure was not successful . Nonetheless, a structure combining the extended π-system of a naphthalene with the high addressability of the DMBI motor and a stable binding might be interesting to build more demanding molecular machinery, e.g. molecular gears .

properties

IUPAC Name

1,3-dimethyl-2-phenyl-2H-benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2/c1-16-13-10-6-7-11-14(13)17(2)15(16)12-8-4-3-5-9-12/h3-11,15H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDFIVJSRRJXMAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(N(C2=CC=CC=C21)C)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90190025
Record name Benzimidazoline, 1,3-dimethyl-2-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90190025
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-Dimethyl-2-phenylbenzimidazoline

CAS RN

3652-92-4
Record name 2,3-Dihydro-1,3-dimethyl-2-phenyl-1H-benzimidazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3652-92-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzimidazoline, 1,3-dimethyl-2-phenyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003652924
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzimidazoline, 1,3-dimethyl-2-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90190025
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,3-Dimethyl-2-phenylbenzimidazoline
Reactant of Route 2
1,3-Dimethyl-2-phenylbenzimidazoline
Reactant of Route 3
1,3-Dimethyl-2-phenylbenzimidazoline
Reactant of Route 4
1,3-Dimethyl-2-phenylbenzimidazoline
Reactant of Route 5
1,3-Dimethyl-2-phenylbenzimidazoline
Reactant of Route 6
1,3-Dimethyl-2-phenylbenzimidazoline

Citations

For This Compound
192
Citations
IS Han Lee, EH Jeoung… - Journal of the American …, 2001 - ACS Publications
Primary kinetic isotope effects (KIE) have been determined spectrophotometrically for the reaction of NAD + analogues (pyridinium, quinolinium, phenanthridinium, and acridinium ions) …
Number of citations: 57 pubs.acs.org
H Chikashita, H Ide, K Itoh - The Journal of Organic Chemistry, 1986 - ACS Publications
Br, Cl, F) and acid chlorides. The reductionof-halo ketones, aldehydes, esters, lactones, and carboxylic acids with this new reagent in ether is quite selective and clean and generally …
Number of citations: 84 pubs.acs.org
E Hasegawa, A Yoneoka, K Suzuki, T Kato, T Kitazume… - Tetrahedron, 1999 - Elsevier
Photoreactions of epoxy ketones, aromatic ketones, haloketones, and aromatic halides with 1,3-dimethyl-2-phenylbenzimidazoline (DMPBI) were studied. Photoinducedsingle-electron …
Number of citations: 146 www.sciencedirect.com
DD Tanner, JJ Chen - The Journal of Organic Chemistry, 1989 - ACS Publications
On the mechanism of the reduction of .alpha.-haloketones by 1,3-dimethyl-2-phenylbenzimidazoline. Reduction by a SET (single ele Page 1 3842 J. Org. Chem. 3842-3846 On the Mechanism of …
Number of citations: 74 pubs.acs.org
H Chikashita, K Itoh - Bulletin of the Chemical Society of Japan, 1986 - journal.csj.jp
The reduction of a variety of α,β-unsaturated carbonyl compounds, except for α,β-unsaturated aldehyde, to the corresponding saturated carbonyl compounds was effectively performed …
Number of citations: 51 www.journal.csj.jp
DD Tanner, JJ Chen - The Journal of Organic Chemistry, 1992 - ACS Publications
The reductions of-haloacetophenones and-halopropiophenones by l, 3-dimethyl-2-phenylbenzimidazoline (DMBI) have been reported to proceed via an electron-transfer free-radical …
Number of citations: 25 pubs.acs.org
E Hasegawa, N Chiba, A Nakajima, K Suzuki… - …, 2001 - thieme-connect.com
A combination of 1, 3-dimethyl-2-phenylbenzimidazoline (DMPBI) and acetic acid has been utilized for photoinduced reductive transformation of α, β-epoxy ketones to β-hydroxy ketones…
Number of citations: 24 www.thieme-connect.com
AA Espenbetov, AF Pozharskii, YT Struchkov… - Chemistry of …, 1985 - Springer
A study was carried out on the rate of hydride ion displacement from 1,3-dimethyl-2-R-2,3-dihydroperimidines and 1,3-dimethyl-2-R-benzimidazolines to 1,3,5-trinitrobenzene. In all …
Number of citations: 2 link.springer.com
E Hasegawa, T Seida, N Chiba… - The Journal of …, 2005 - ACS Publications
In the photoreaction of benzophenones with 1,3-dimethyl-2-phenylbenzimidazoline (DMPBI), benzhydrols were major products. Addition of H 2 O accelerated the reaction with no …
Number of citations: 89 pubs.acs.org
AS Morkovnik, ES Klimov, AN Suslov… - Chemistry of …, 1987 - Springer
The reaction of 1,2,3-trimethyl-2-phenylbenzimidazoline with a number of reagents that manifest dehydrogenating properties with respect to benziraidazolines was studied by EPR …
Number of citations: 2 link.springer.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.